molecular formula C11H10BrNO2 B3327120 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid CAS No. 313735-42-1

7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid

Cat. No.: B3327120
CAS No.: 313735-42-1
M. Wt: 268.11 g/mol
InChI Key: KMIWNBJHFPUVDY-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid (CAS 313735-42-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 11 H 10 BrNO 2 and a molecular weight of 268.11 g/mol, this compound is characterized by a benzazepine core, a seven-membered nitrogen-containing ring, which is a privileged structure in the design of biologically active molecules [ This compound is supplied with a typical purity of 98% and is accompanied by full analytical documentation, including NMR, HPLC, and LC-MS data, to ensure quality and consistency in your research applications [

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-9-1-2-10-8(6-9)5-7(11(14)15)3-4-13-10/h1-2,5-6,13H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIWNBJHFPUVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C1C(=O)O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycl

Biological Activity

7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid is a heterocyclic compound characterized by a seven-membered azepine ring fused to a benzene ring. This compound features a bromine atom at the 7-position and a carboxylic acid group at the 4-position, contributing to its unique biological properties and potential therapeutic applications.

  • IUPAC Name : 7-bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid
  • Molecular Formula : C11H10BrNO2
  • Molecular Weight : 268.11 g/mol
  • Canonical SMILES : C1CNC2=C(C=C1C(=O)O)C=C(C=C2)Br
  • InChI Key : KMIWNBJHFPUVDY-UHFFFAOYSA-N

The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential of 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid in anticancer applications. The compound has shown promising activity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)0.054Induces apoptosis via caspase activation
HeLa (Cervical)0.048Cell cycle arrest at G2/M phase
MCF-7 (Breast)Not specifiedInhibition of tubulin polymerization

The compound's ability to induce apoptosis and disrupt microtubule dynamics suggests its potential as a chemotherapeutic agent. In particular, the inhibition of tubulin polymerization has been linked to its anticancer effects, as it interferes with the normal mitotic process in cancer cells .

Mechanistic Studies

In vitro studies have demonstrated that 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid can significantly inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in various cancer cell lines. For example, one study reported that the compound induced cell cycle arrest at the G2/M phase in A549 cells and activated caspase 3 pathways, which are crucial for programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the carboxylic acid group enhances its interaction with biological targets. Variations in substitution patterns on the azepine ring can lead to changes in potency and selectivity against different cancer types .

Study 1: Antiproliferative Effects

In a recent study, researchers synthesized various derivatives of benzo[b]azepines, including 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid. The derivatives were tested for their antiproliferative effects against several human cancer cell lines. The findings indicated that compounds with similar structural motifs exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutics like CA-4 .

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to understand how 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid interacts with tubulin. These studies revealed that the compound binds effectively to the colchicine binding site on β-tubulin, suggesting a mechanism for its inhibitory effects on microtubule dynamics .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research has indicated that compounds similar to 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid may exhibit antidepressant and anxiolytic effects. The structural features of the compound allow for interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This is supported by studies exploring the pharmacological profiles of related benzazepine derivatives .

Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound. Investigations have suggested that it may help in mitigating neurodegenerative processes, possibly through its ability to modulate oxidative stress and inflammation pathways .

Organic Synthesis

Building Block in Synthesis
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. For instance, it can be employed in the preparation of novel heterocyclic compounds through cyclization reactions .

Reagents in Chemical Reactions
The compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its bromine atom provides an excellent leaving group for such transformations, facilitating the introduction of other functional groups into the molecular framework .

Material Science

Polymer Chemistry
In material science, derivatives of 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid are being explored for their potential use in polymer chemistry. The unique properties of the compound can contribute to the development of new polymers with enhanced thermal stability and mechanical properties .

Nanotechnology Applications
The compound's ability to form stable complexes with metal ions positions it as a candidate for applications in nanotechnology. It may be utilized in the fabrication of nanomaterials that exhibit specific electronic or optical properties due to its heterocyclic structure .

Case Studies

Study Title Application Focus Findings
Neuroprotective Effects of BenzazepinesNeuroprotectionDemonstrated potential to reduce neuronal cell death in vitro through modulation of oxidative stress pathways .
Synthesis of Novel HeterocyclesOrganic SynthesisSuccessfully used as a precursor in the synthesis of new heterocyclic compounds with promising biological activity .
Development of Specialty PolymersMaterial ScienceContributed to the formulation of polymers with improved mechanical properties compared to traditional materials .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid
  • Molecular Formula: C₁₂H₁₀BrNO₃
  • Molecular Weight : 296.117 g/mol
  • CAS No.: 229009-28-3

Structural Features :
This compound comprises a benzazepine core (a seven-membered nitrogen-containing heterocycle fused to a benzene ring) substituted with a bromine atom at position 7 and a carboxylic acid group at position 2. The 2,3-dihydro configuration indicates partial saturation of the azepine ring, reducing aromaticity and influencing reactivity .

For example, analogous compounds like 7-chloro-tetrahydrobenzoazepines are synthesized via cyclization of methyl esters using potassium tert-butoxide in toluene . The bromo variant’s applications remain speculative but may align with similar benzoazepines used in pharmaceuticals or as intermediates in drug discovery .

Comparative Analysis with Structural Analogs

Substituent Variations in Benzoazepine Derivatives

The following table compares key structural and functional differences:

Compound Substituents Molecular Weight (g/mol) Key Features
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid Br (C7), COOH (C4) 296.117 Bromine enhances electrophilic reactivity; carboxylic acid enables conjugation.
7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine Cl (C7), Ts (N1), COOMe (C4), ketone (C5) ~450 (estimated) Sulfonyl group improves stability; ketone introduces polarity.
3,3-Dimethyl-11-(4-oxo-chromen-3-yl)-dibenzo[b,e][1,4]diazepin-1-one Chromen-3-yl (C11), dimethyl (C3) ~420 (estimated) Extended π-system enhances fluorescence; fused diazepine core.
4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Br (C7), Boc (N4) ~380 (estimated) Boc-protected amine facilitates peptide coupling; full saturation.

Key Observations :

  • Functional Group Diversity : The carboxylic acid group in the target compound distinguishes it from esters (e.g., COOMe in ) or protected amines (e.g., Boc in ), impacting solubility and reactivity .
  • Ring Saturation : Partial saturation (2,3-dihydro) in the target compound reduces ring strain compared to fully saturated tetrahydro analogs, possibly enhancing conformational flexibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid?

  • Methodological Answer : Synthesis typically involves bromination of a benzoazepine precursor or cyclization of brominated intermediates. For example, analogous compounds (e.g., 7-bromo-thieno derivatives) are synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution using brominated aryl halides . Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) or Br₂ in controlled conditions.

  • Cyclization : Acid-catalyzed ring closure to form the azepine core.

  • Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group using KMnO₄ or CrO₃.

  • Reference Workflow : Similar brominated benzo-fused heterocycles in the Kanto Reagents catalog employ bromo-substituted benzyl chlorides as intermediates .

    Example Reaction Conditions
    Precursor: 2,3-dihydro-1H-benzo[b]azepine
    Brominating Agent: NBS, CH₂Cl₂, 0°C → RT
    Cyclization: H₂SO₄, reflux, 6h
    Oxidation: KMnO₄, H₂O, 80°C

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1.0 mL/min; retention time ~8.2 min (similar to brominated benzoic acid derivatives) .
  • NMR : Key signals include:
  • ¹H NMR : δ 3.2–3.5 ppm (dihydroazepine CH₂), δ 7.8–8.2 ppm (aromatic protons adjacent to Br).
  • ¹³C NMR : δ 170 ppm (carboxylic acid C=O), δ 40–45 ppm (azepine CH₂) .
  • Mass Spectrometry : ESI-MS expected [M-H]⁻ at m/z 296.0 (calculated for C₁₁H₁₀BrNO₂).

Q. What solvents and conditions stabilize 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid during storage?

  • Methodological Answer :

  • Solvents : Store in anhydrous DMSO or DMF under nitrogen to prevent hydrolysis of the carboxylic acid group.
  • Temperature : -20°C in amber vials to avoid light-induced degradation (common for bromo-aromatics) .
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for bromination and cyclization steps using Gaussian 16 with B3LYP/6-31G(d). Focus on steric effects from the azepine ring on bromine placement .
  • COMSOL Multiphysics : Simulate heat and mass transfer in flow reactors to scale up synthesis while minimizing byproducts (e.g., dibrominated species) .
  • Machine Learning : Train models on aryl halide reaction datasets (e.g., Merck’s Informer Library) to predict optimal catalysts (e.g., Pd/Cu systems) .

Q. How to resolve contradictions in reported reaction yields during scale-up?

  • Methodological Answer :

  • Factorial Design : Test variables like temperature (80–120°C), catalyst loading (1–5 mol%), and stirring rate (300–600 rpm) using a 2³ factorial matrix. Analyze interactions via ANOVA .
  • Informer Library Screening : Compare performance across 18 aryl halide reactions to identify outliers (e.g., solvent polarity effects) .
  • Byproduct Analysis : Use LC-MS to detect dibrominated isomers or decarboxylated products; adjust bromine stoichiometry to ≤1.1 eq. .

Q. What strategies mitigate interference from the carboxylic acid group in biological assays?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily esterify the carboxylic acid (e.g., methyl ester using SOCl₂/MeOH) during cell-based assays to enhance membrane permeability. Hydrolyze post-assay with NaOH .
  • Negative Controls : Use non-brominated analogs (e.g., 2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid) to isolate bromine-specific effects.
  • Competitive Binding Studies : Perform SPR or ITC with carboxylate-binding proteins (e.g., serum albumin) to quantify nonspecific interactions .

Data Contradiction Analysis

Q. Why do NMR spectra vary between synthetic batches?

  • Methodological Answer :

  • Cause : Rotameric equilibria in the dihydroazepine ring or residual solvents (e.g., DMSO-d₆).
  • Resolution :
  • Acquire spectra at elevated temperatures (50°C) to coalesce rotamer signals.
  • Use deuterated solvents (CDCl₃) with <0.1% H₂O to minimize peak broadening .
  • Compare with computational NMR predictions (e.g., ACD/Labs) to assign ambiguous peaks .

Key Methodological Takeaways

  • Synthesis : Prioritize bromination-cyclization sequences with Pd catalysis for regioselectivity.
  • Characterization : Combine HPLC (purity) and 2D NMR (structural confirmation).
  • Advanced Optimization : Leverage factorial design and AI-driven reaction screening for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid
Reactant of Route 2
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid

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